molecular formula C13H14N2O2 B6354136 Naphthalene-2-carboxamidine HOAc CAS No. 1171591-83-5

Naphthalene-2-carboxamidine HOAc

Cat. No.: B6354136
CAS No.: 1171591-83-5
M. Wt: 230.26 g/mol
InChI Key: BVWJEYPANVGLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene-2-carboxamidine HOAc is a chemical compound derived from naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a carboxamidine group attached to the second position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene-2-carboxamidine HOAc typically involves the reaction of naphthalene-2-carboxylic acid with an appropriate amidine source. One common method is the reaction of naphthalene-2-carboxylic acid with an amine in the presence of acetic acid (HOAc) as a catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the carboxamidine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2-carboxamidine HOAc can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-2-carboxamidine oxide.

    Reduction: Reduction reactions can convert the carboxamidine group to other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as sulfuric acid or acetic anhydride can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-2-carboxamidine oxide, while substitution reactions can produce various substituted naphthalene derivatives.

Scientific Research Applications

Naphthalene-2-carboxamidine HOAc has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its inhibitory effects on certain enzymes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalene-2-carboxamidine HOAc involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-carboxamide: Similar structure but with an amide group instead of a carboxamidine group.

    Naphthalene-2-sulfonamide: Contains a sulfonamide group, offering different chemical properties and reactivity.

    Naphthalene-2-carboxylic acid: The precursor to naphthalene-2-carboxamidine HOAc, with a carboxylic acid group.

Uniqueness

This compound is unique due to its specific functional group, which imparts distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

acetic acid;naphthalene-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2.C2H4O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;1-2(3)4/h1-7H,(H3,12,13);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWJEYPANVGLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C2C=C(C=CC2=C1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.